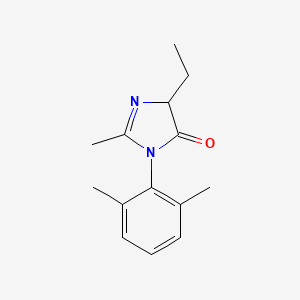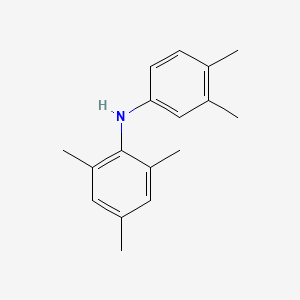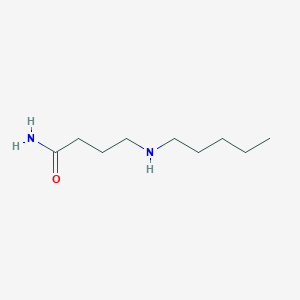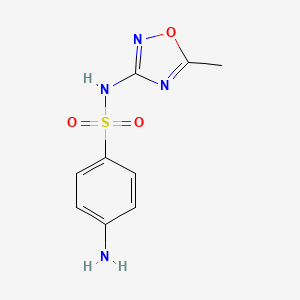
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. The compound features a unique structure with an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction forms the oxadiazole ring and incorporates the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the sulfonamide group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted sulfonamides.
科学的研究の応用
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial inhibition mechanisms.
Industry: The compound can be used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, preventing the synthesis of folic acid, which is essential for bacterial growth and replication.
類似化合物との比較
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure.
Sulfamethoxazole: A widely used antibacterial sulfonamide.
Sulfadiazine: Known for its use in treating bacterial infections.
Uniqueness
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is unique due to its oxadiazole ring, which imparts distinct chemical properties and potential biological activities compared to other sulfonamides.
特性
CAS番号 |
723-47-7 |
|---|---|
分子式 |
C9H10N4O3S |
分子量 |
254.27 g/mol |
IUPAC名 |
4-amino-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O3S/c1-6-11-9(12-16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13) |
InChIキー |
ASWFWIACWHAFNP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)
![7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
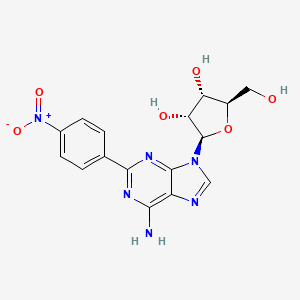
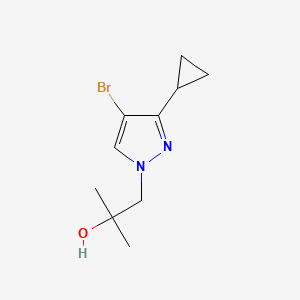
![N-{2-[(Butylcarbamoyl)amino]pyrimidin-4-yl}acetamide](/img/structure/B12936357.png)
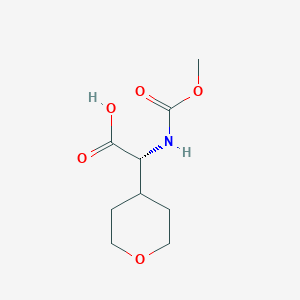
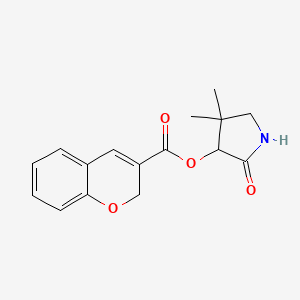
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
